molecular formula C13H17NO2 B1582200 Cyclohexyl phenylcarbamate CAS No. 3770-95-4

Cyclohexyl phenylcarbamate

Cat. No.: B1582200
CAS No.: 3770-95-4
M. Wt: 219.28 g/mol
InChI Key: CEUNIYVZFAQQSI-UHFFFAOYSA-N
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Description

Cyclohexyl phenylcarbamate is an organic compound with the molecular formula C13H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including biotransformations by fungi and as a target for microbiological hydroxylation .

Scientific Research Applications

Cyclohexyl phenylcarbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl phenylcarbamate can be synthesized through several methods. One common route involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of cyclohexanol and formanilide in the presence of a catalytic amount of ruthenium chloride triphenylphosphine complex. This method is efficient and avoids the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield cyclohexylamine and phenol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Carbamate derivatives.

    Reduction: Cyclohexylamine and phenol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds with various biological molecules, influencing their structure and function. The carbamate group can also undergo hydrolysis, releasing cyclohexanol and phenylamine, which can further interact with biological pathways .

Comparison with Similar Compounds

    Cyclohexyl methylcarbamate: Similar in structure but with a methyl group instead of a phenyl group.

    Phenyl carbamate: Lacks the cyclohexyl group, making it less bulky.

    Cyclohexyl ethylcarbamate: Contains an ethyl group instead of a phenyl group.

Uniqueness: Cyclohexyl phenylcarbamate is unique due to its combination of a cyclohexyl group and a phenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .

Properties

IUPAC Name

cyclohexyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNIYVZFAQQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289228
Record name cyclohexyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-95-4
Record name 3770-95-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexyl N-phenylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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